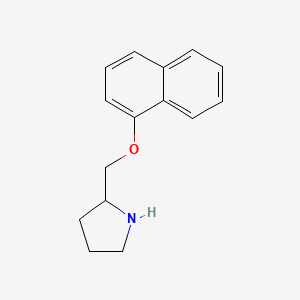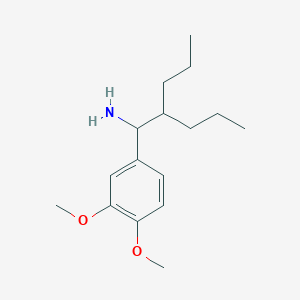
Vinyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyltin compounds are organotin compounds that contain a vinyl group (CH=CH2) bonded to a tin atom. These compounds are of significant interest in organic synthesis and industrial applications due to their unique reactivity and versatility. One of the most well-known this compound compounds is vinyl tributyltin, which has the chemical formula Bu3SnCH=CH2 (Bu = butyl). This compound compounds are typically white, air-stable solids and are used as sources of vinyl anion equivalents in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vinyltin compounds can be synthesized through several methods. One common method involves the reaction of vinylmagnesium bromide with tributyltin chloride. This reaction produces vinyl tributyltin as a product . Another method involves the hydrostannylation of acetylene with tributyltin hydride, which also yields this compound compounds . Additionally, acyltins can react with phosphorus ylides to afford this compound derivatives, providing an alternative methodology for their preparation .
Industrial Production Methods
In industrial settings, this compound compounds are often produced using large-scale versions of the laboratory methods mentioned above. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production may also involve the use of specialized equipment to handle the reagents and control the reaction environment.
Analyse Chemischer Reaktionen
Types of Reactions
Vinyltin compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form tin oxides and other oxidation products.
Reduction: These compounds can be reduced to form lower oxidation state tin compounds.
Substitution: this compound compounds can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Coupling Reactions: This compound compounds are commonly used in Stille coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound compounds include palladium catalysts, vinylmagnesium bromide, and tributyltin chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction type. For example, Stille coupling reactions produce new carbon-carbon bonds, while oxidation reactions yield tin oxides and other oxidation products .
Wissenschaftliche Forschungsanwendungen
Vinyltin compounds have a wide range of scientific research applications, including:
Biology: These compounds are studied for their potential biological activity and interactions with biological molecules.
Medicine: this compound compounds are investigated for their potential use in drug development and as therapeutic agents.
Wirkmechanismus
The mechanism of action of vinyltin compounds involves their reactivity with various chemical species. In Stille coupling reactions, for example, the this compound compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst facilitates the transfer of the vinyl group from the tin atom to the halide, resulting in the formation of the desired product .
Vergleich Mit ähnlichen Verbindungen
Vinyltin compounds can be compared with other organotin compounds, such as vinyl trimethyltin and vinyl triphenyltin. While all these compounds contain a vinyl group bonded to a tin atom, they differ in the nature of the other substituents attached to the tin. For example, vinyl trimethyltin has three methyl groups attached to the tin, while vinyl triphenyltin has three phenyl groups. These differences in substituents can affect the reactivity and applications of the compounds .
List of Similar Compounds
- Vinyl trimethyltin
- Vinyl triphenyltin
- Vinyl tributyltin
Eigenschaften
CAS-Nummer |
53593-61-6 |
|---|---|
Molekularformel |
C2H3Sn |
Molekulargewicht |
145.76 g/mol |
InChI |
InChI=1S/C2H3.Sn/c1-2;/h1H,2H2; |
InChI-Schlüssel |
UCZLBERYFYDXOM-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trans-[2-(4-Bromophenyl)cyclopropyl]methanol](/img/structure/B8441434.png)

![3-chloro-N-[1-(4-chlorophenyl)ethyl]-2,2-dimethylpropionamide](/img/structure/B8441472.png)










![8-isopropyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8441533.png)
